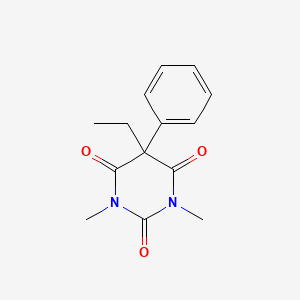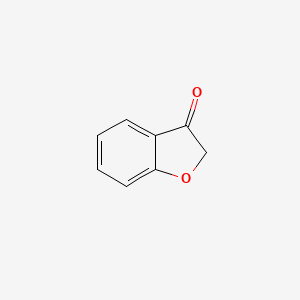
2-(4-Fluorophenoxy)-1-(2-hydroxyphenyl)ethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
CRE 10904 的合成涉及在特定条件下使对氟苯酚与邻羟基苯基乙烷反应。该反应通常需要催化剂,并在有机溶剂中进行。 然后使用高效液相色谱法对产物进行纯化,以确保其纯度和效力 .
化学反应分析
CRE 10904 会发生多种类型的化学反应,包括:
氧化: CRE 10904 可以被氧化形成各种代谢物。
还原: 该化合物可以在特定条件下被还原,产生不同的产物。
取代: CRE 10904 可以进行取代反应,特别是涉及氟原子。
这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 这些反应形成的主要产物通常是硫酸盐结合或葡萄糖醛酸结合的代谢物 .
科学研究应用
化学: 它作为研究 1-芳基-2-芳氧基乙烷合成和反应的模型化合物。
生物学: CRE 10904 用于研究利尿剂和降压剂的作用机制。
医学: 该化合物已显示出作为利尿剂和降压药物的潜力,特别是在动物模型中。
作用机制
CRE 10904 主要通过体内硫酸化发挥其作用。该化合物在狗和大鼠体内迅速硫酸盐结合,形成其活性代谢物 CRE 11296。这种代谢物是钠钾氯协同转运系统的强效抑制剂,该系统在调节血压和体液平衡中起着至关重要的作用。 此外,CRE 11296 抑制钾氯协同转运系统和氯化物-碳酸氢盐交换器,从而有助于其利尿和降压作用 .
相似化合物的比较
CRE 10904 由于其特定的分子结构和作用机制,与其他利尿剂和降压剂相比是独一无二的。类似的化合物包括:
呋塞米: 另一种袢利尿剂,抑制钠钾氯协同转运系统,但效力不如 CRE 11296。
布美他尼: 一种具有类似作用机制但分子结构不同的袢利尿剂。
CRE 10904 由于其高天花板利钠作用以及抑制多种离子转运系统的能力,使其成为进一步研究和开发的有前景的候选药物 .
属性
IUPAC Name |
2-[2-(4-fluorophenoxy)ethyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c15-12-5-7-13(8-6-12)17-10-9-11-3-1-2-4-14(11)16/h1-8,16H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYJIHWARONOSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCOC2=CC=C(C=C2)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40157421 |
Source


|
| Record name | Cre 10904 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40157421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132194-67-3 |
Source


|
| Record name | Cre 10904 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132194673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cre 10904 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40157421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(4-Fluorophenoxy)ethyl]phenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD88GEJ6QW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[(2-Naphthyloxy)methyl]-1,3-thiazol-2-amine](/img/structure/B1213875.png)




![(1R,3R,8S,9R,10S,13S,16S,17R)-8-Tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1213885.png)


